molecular formula C14H23NO6 B13462329 4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid

4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid

Cat. No.: B13462329
M. Wt: 301.34 g/mol
InChI Key: GQGNQSUHIRCEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[55]undecane-2-carboxylic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[55]undecane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the tert-butoxycarbonyl protecting group. This combination of features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H23NO6

Molecular Weight

301.34 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid

InChI

InChI=1S/C14H23NO6/c1-13(2,3)21-12(18)15-8-10(11(16)17)20-14(9-15)4-6-19-7-5-14/h10H,4-9H2,1-3H3,(H,16,17)

InChI Key

GQGNQSUHIRCEFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OC2(C1)CCOCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.